Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Catalog No.
S872087
CAS No.
1037841-34-1
M.F
C9H6BrClN2O2
M. Wt
289.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

CAS Number

1037841-34-1

Product Name

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

IUPAC Name

methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Molecular Formula

C9H6BrClN2O2

Molecular Weight

289.51 g/mol

InChI

InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13)

InChI Key

IKMKGRCSJLQULO-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C=NNC2=CC(=C1Br)Cl

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1Br)Cl

Anticancer, Antiangiogenic, and Antioxidant Agent

Scientific Field: Medicinal Chemistry Research

Application Summary: A series of novel indazole derivatives, including compounds similar to Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, have been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities .

Methods of Application: The synthesized compounds were assessed for their ability to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .

Results: Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver) when compared with the standard methotrexate . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development .

Anti-Tubercular Activity

Scientific Field: BMC Chemistry

Application Summary: Imidazole containing compounds, which are structurally similar to Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, have been synthesized and evaluated for their anti-tubercular activity .

Methods of Application: The synthesized compounds were evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain by MABA assay using Isoniazid as a reference drug .

Anti-Inflammatory Agent

Application Summary: Indazole, a heterocyclic compound similar to Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, has been found to have anti-inflammatory properties .

Methods of Application: New 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models (Freund’s adjuvant-induced arthritis and carrageenan-induced edema) .

Results: 3-Phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .

Antioxidant Agent

Application Summary: A series of novel indazole derivatives, including compounds similar to Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, have been synthesized and evaluated for their antioxidant activities .

Methods of Application: The synthesized compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .

Results: Compounds 11n, 11p, 11q, and 11v have shown significant OH radical scavenging activities, also compounds 11c, 11h, and 11k were found to have a DPPH radical scavenging activity and compounds 11a and 11m exhibited better SOR scavenging activity when compared with the reference compound ascorbic acid .

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate is a synthetic compound with the molecular formula C9H6BrClN2O2C_9H_6BrClN_2O_2 and a molecular weight of approximately 289.51 g/mol. This compound features a complex indazole structure, characterized by the presence of bromine and chlorine substituents at the 5 and 6 positions, respectively, of the indazole ring. The carboxylate group is esterified with a methyl group, enhancing its solubility and reactivity in various chemical environments .

There is no current information available on the specific mechanism of action of MBCIC. However, indazole-4-carboxylates have been investigated for their potential antibacterial and antifungal activities []. Further research is required to elucidate the mechanism by which MBCIC interacts with biological systems.

Typical of compounds containing halogens and carboxylate groups:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to diverse derivatives.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding acid.
  • Reduction: The nitro or carbonyl functionalities can be reduced to amine or alcohol forms, respectively.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form more complex structures.

These reactions highlight its utility in organic synthesis, particularly in creating more complex bioactive molecules .

The synthesis of methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate typically involves multiple steps:

  • Formation of Indazole Core: Starting from readily available precursors such as benzoic acid derivatives, an indazole structure can be formed through cyclization reactions.
  • Bromination and Chlorination: Selective halogenation can be achieved using brominating and chlorinating agents under controlled conditions.
  • Esterification: The final step involves esterification of the carboxylic acid with methanol in the presence of an acid catalyst to yield the methyl ester.

These methods allow for the efficient production of this compound while enabling modifications to tailor its properties for specific applications .

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: As a building block for synthesizing novel drugs targeting microbial infections or cancer.
  • Chemical Research: Used in studies exploring structure-activity relationships in medicinal chemistry.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

The compound's unique structure allows for versatility in medicinal chemistry and material sciences .

Interaction studies involving methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that:

  • The compound may interact with specific enzymes involved in metabolic pathways.
  • Binding studies indicate potential inhibition of certain targets related to cancer cell proliferation.

Further research is needed to elucidate these interactions fully and understand their implications for drug design and development .

Several compounds share structural similarities with methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate:

Compound NameMolecular FormulaNotable Features
Methyl 5-bromo-1H-indazole-4-carboxylateC9H7BrN2O2Lacks chlorine; different biological activity
Methyl 6-chloro-1H-indazole-4-carboxylateC9H7ClN2O2Lacks bromine; may exhibit different reactivity
Methyl 5-fluoro-6-chloro-1H-indazole-4-carboxylateC9H6ClF N2O2Fluorine substitution may enhance biological properties

These compounds illustrate variations in halogen substitution that can significantly influence their chemical reactivity and biological activity, making methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate a unique candidate for further exploration in drug development .

XLogP3

2.7

Wikipedia

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Dates

Modify: 2023-08-16

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